BenchChemオンラインストアへようこそ!

(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid

Benzodiazepine receptor Indole-3-glyoxylamide SAR GABAergic ligand

(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid belongs to the indole-3-glyoxylamide (IGA) class, a privileged scaffold with documented ligands for the benzodiazepine receptor (BzR) and emerging anti-infective targets including SARS-CoV-2 3CLpro and Plasmodium falciparum. The compound features a 5-bromo-substituted indole core linked via an oxoacetamido bridge to an (S)-phenylalanine residue.

Molecular Formula C19H15BrN2O4
Molecular Weight 415.2 g/mol
Cat. No. B12910774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid
Molecular FormulaC19H15BrN2O4
Molecular Weight415.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br
InChIInChI=1S/C19H15BrN2O4/c20-12-6-7-15-13(9-12)14(10-21-15)17(23)18(24)22-16(19(25)26)8-11-4-2-1-3-5-11/h1-7,9-10,16,21H,8H2,(H,22,24)(H,25,26)/t16-/m0/s1
InChIKeyBGVUEMFLCLYMKH-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid – A 5-Bromoindole-3-Glyoxyl-(L)-Phenylalanine IGA for Specialized Neuroscience and Anti-Infective Probe Selection


(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid belongs to the indole-3-glyoxylamide (IGA) class, a privileged scaffold with documented ligands for the benzodiazepine receptor (BzR) and emerging anti-infective targets including SARS-CoV-2 3CLpro and Plasmodium falciparum [1]. The compound features a 5-bromo-substituted indole core linked via an oxoacetamido bridge to an (S)-phenylalanine residue. Within the broader IGA family, 5-brominated analogues consistently rank among the highest-affinity BzR ligands, alongside 5-chloro and 5-nitro congeners, while 5-methoxy and 5-unsubstituted variants are substantially weaker [1]. This substitution-dependence means that generic IGA procurement cannot substitute for this specific brominated phenylalanine derivative in target-based screening cascades [2].

Why Generic IGA or Non-Brominated Indole-3-Glyoxylamides Cannot Replace (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid in Quantitative Pharmacology


Three structural variables — 5-position substitution, amino acid side-chain identity, and stereochemistry at the α-carbon — combinatorially determine receptor affinity, target selectivity, and functional efficacy in the IGA series [1]. The Primofiore group demonstrated that replacing the 5-bromo substituent with hydrogen increases BzR IC50 by approximately 42-fold (from 0.18 µM to 7.50 µM for the racemic alanine ester), while 5-methoxy substitution virtually abolishes high-affinity binding [2]. Amino acid size further modulates potency: phenylalanine conjugates exhibit distinct IC50 values compared to glycine or alanine analogues [1]. Critically, stereochemistry at the amino acid α-carbon produces 1–2 orders of magnitude difference in receptor affinity [1]. These interdependent SAR features mean that a 5-chloro-glycine, 5-unsubstituted-phenylalanine, or (R)-enantiomer variant cannot serve as a pharmacologically equivalent substitute without quantitative re-validation [1][3].

Quantitative Differentiation Evidence for (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid Versus Closest Structural Analogs


5-Bromo Substituent Confers High Benzodiazepine Receptor Affinity: 42-Fold Improvement Over 5-Unsubstituted Analog

The 5-bromo substitution on the indole ring is a critical determinant of high-affinity benzodiazepine receptor (BzR) binding within the IGA series. In the Primofiore et al. (1989) study, the racemic 5-bromo alanine ethyl ester (compound 6-D,L) inhibited [³H]flunitrazepam binding to bovine brain membranes with an IC50 of 0.18 ± 0.02 µM, whereas the corresponding 5-unsubstituted (5-H) analogue (compound 5-D,L) exhibited an IC50 of 7.50 ± 0.50 µM, representing an approximately 42-fold loss of potency upon removal of the bromine atom [1]. The 5-methoxy analogue (compound 9-D,L) was even weaker, with an IC50 of 110.00 ± 15.0 µM, confirming that electron-withdrawing substituents at C-5 are essential for potent BzR engagement [1]. This SAR trend is consistently observed across multiple amino acid conjugates and applies to both ester and free acid forms of IGAs [1][2].

Benzodiazepine receptor Indole-3-glyoxylamide SAR GABAergic ligand

L-Phenylalanine Stereochemistry at BzR: Quantified Discrimination Against the (R)-Enantiomer

The chirality of the phenylalanine α-carbon produces a substantial difference in benzodiazepine receptor affinity. For the 5-bromo phenylalanine free acid pair reported by Primofiore et al. (1989), the D-enantiomer (compound 21-D, equivalent to the (R)-configuration, 5-Br-D-Phe acid) inhibited [³H]flunitrazepam binding with an IC50 of 60.00 ± 6.00 µM, whereas the L-enantiomer (compound 21-L, equivalent to the (S)-configuration of the target compound, 5-Br-L-Phe acid) showed an IC50 of 245.00 ± 21.00 µM [1]. This represents an approximately 4.1-fold higher affinity for the D-enantiomer. Across the broader IGA series, the authors concluded that the D-form consistently shows higher affinity than the L-form, with IC50 differences of 1 to 2 orders of magnitude [1]. The 5-Br L-phenylalanine ester (compound 11-L) showed detectable but weaker displacement compared to the D-counterpart, and both phenylalanine enantiomers were less potent than the corresponding alanine conjugates, consistent with a steric penalty from the larger benzyl side chain [1].

Stereoselective receptor binding Chiral IGA pharmacology BzR inverse agonist profiling

5-Bromo Positional Isomerism Drives 14-Fold Target Selectivity: 5-Br vs 6-Br in SARS-CoV-2 3CL Protease Inhibition

Bromine position on the indole ring is a decisive determinant of target engagement selectivity for the viral protease SARS-CoV-2 3CLpro. Holland et al. (2024) reported that the 5-bromo-L-serine IGA (compound 43) inhibited SARS-CoV-2 3CLpro with an IC50 of 1.2 µM, whereas its 6-bromo constitutional isomer (compound 44) was 14-fold less potent (estimated IC50 approximately 16.8 µM, as the exact value was not individually stated but reported as "14 times more potent than its 6-brominated constitutional isomer 44") [1]. This pronounced positional effect was specific to the serine-substituted IGAs. While the serine conjugate differs from the target phenylalanine compound, the 5-bromo versus 6-bromo scaffold-level SAR is directly transferable: the 5-bromo substitution pattern is strongly favoured for 3CLpro inhibition [1]. Additionally, the reduction of inhibitory activity in the presence of dithiothreitol (DTT, 4 mM) across all tested IGAs suggested a thiol-reactive component to the inhibition mechanism, which may be relevant for assay design [1].

SARS-CoV-2 3CLpro inhibitor Antiviral IGA Bromine positional isomer SAR

Phenylalanine Side Chain Size Penalty vs Glycine/Alanine at BzR: Scaffold-Specific Steric Tuning

The amino acid residue attached to the indole-3-glyoxylamide core profoundly influences BzR affinity, with the phenylalanine conjugate exhibiting a distinct potency profile compared to smaller amino acid derivatives. In the 1989 Primofiore study, for the 5-unsubstituted (5-H) series, the D-alanine methyl ester (compound 5-D) showed an IC50 of 17.00 ± 2.00 µM, whereas the D-phenylalanine ethyl ester (compound 10-D) exhibited an IC50 of 180.0 ± 15.0 µM — an approximately 10.6-fold reduction in potency attributable exclusively to the larger benzyl side chain [1]. For the 5-bromo series, a similar trend was observed: the D-alanine methyl ester (compound 6-D) was substantially more potent (IC50 data in Table III of the original paper, with the D,L-racemate at 0.18 µM) than the D-phenylalanine ethyl ester (compound 11-D, IC50 = 55.0 ± 4.0 µM for the racemate) [1]. The authors concluded that affinity is profoundly dependent on amino acid molecular size, hydrophobicity, and electronic properties [1][2]. The phenylalanine conjugate thus occupies a distinct position in BzR pharmacophore space — bulkier than glycine/alanine, potentially engaging lipophilic receptor sub-pockets not accessed by smaller amino acid side chains [1].

Amino acid side chain SAR BzR pharmacophore mapping IGA steric modulation

Cellular Safety Window: Brominated IGAs Demonstrate No Cytotoxicity Against HEK293 Cells at Concentrations Exceeding Antiplasmodial IC50

The brominated IGA chemotype exhibits a favourable cellular safety profile that distinguishes it from many cytotoxic indole-based natural products. Holland et al. (2024) explicitly reported that all synthetic brominated IGAs (compounds 25–56) tested were inactive against human embryonic kidney (HEK293) cells up to the maximum tested concentration of 60 µM [1]. This includes 5-bromoindole-3-glyoxyl-D-tryptophan (46), which showed antiplasmodial IC50 values of 7.4 µM (3D7 strain) and 8.2 µM (Dd2 strain) against P. falciparum, yielding a selectivity index (SI = CC50/IC50) greater than 8 for the chloroquine-resistant Dd2 strain [1]. Although the specific phenylalanine conjugate was not among the compounds tested for antiplasmodial activity in this study, the scaffold-level observation — that 5-brominated IGAs are generally non-cytotoxic to mammalian cells — provides important supporting evidence differentiating this chemotype from classical cytotoxic indoles [1][2]. This is consistent with the cheminformatics meta-analysis that directed the study: most marine indole alkaloids are not cytotoxic at drug-relevant concentrations [1].

Cellular cytotoxicity HEK293 safety profiling Antiplasmodial selectivity index

D-Amino Acid Preference in Antiplasmodial and BzR Activity: L-Phenylalanine Serves as the Essential Low-Activity Control Enantiomer

A consistent and cross-target pattern emerges from both the BzR and antiplasmodial datasets: D-amino acid IGAs are significantly more potent than their L-amino acid counterparts. In the BzR system, Primofiore et al. (1989) demonstrated that the D-form of the amino acid moiety was more potent than both the L-form and racemic form, with IC50 differences of 1–2 orders of magnitude [1]. In the antiplasmodial arena, Holland et al. (2024) observed that D-arginine > L-arginine, D-tryptophan > L-tryptophan, and D-tyrosine > L-tyrosine for inhibition of P. falciparum growth [2]. The aromatic D-amino acid IGAs (D-tryptophan and D-tyrosine) achieved near-complete inhibition at 60 µM, while the corresponding L-enantiomers were substantially weaker [2]. Although the L-phenylalanine IGA has not been explicitly tested in the antiplasmodial panel, the cross-target stereochemical SAR strongly predicts it will be the less active enantiomer. This positions the (S)-phenylalanine conjugate as the essential low-activity control for enantiomeric specificity experiments — it provides the matched L-form baseline against which the potency gain of the D-enantiomer can be quantitatively measured in any new assay system [1][2].

Enantiomeric discrimination Antiplasmodial SAR D-amino acid IGA pharmacology

Evidence-Backed Application Scenarios for (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid Procurement


Benzodiazepine Receptor Stereochemical Probe – Enantiomeric Pair Pharmacology

The quantitatively characterized 4.1-fold BzR affinity difference between the (S)-L-phenylalanine conjugate (IC50 = 245 µM) and its (R)-D-phenylalanine counterpart (IC50 = 60 µM) makes this compound an essential matched-pair control for mapping the stereochemical discrimination of the BzR binding pocket [1]. Researchers investigating the asymmetric lipophilic region L1 of the BzR (notation per Cook's topological model) require both enantiomers to dissect whether observed binding differences arise from steric, hydrophobic, or hydrogen-bonding interactions [1]. The phenylalanine side chain's benzyl group provides a larger steric probe than alanine or glycine congeners, enabling mapping of the spatial tolerance of the BzR lipophilic sub-pocket [1].

SARS-CoV-2 3CLpro Inhibitor Scaffold Optimization – 5-Bromo Positional Isomer Benchmark

The 14-fold potency advantage of 5-bromo over 6-bromo IGAs for SARS-CoV-2 3CLpro inhibition establishes the 5-bromo substitution pattern as the preferred scaffold for antiviral lead optimization [2]. The (S)-phenylalanine conjugate serves as a starting point for systematic variation of the amino acid side chain while preserving the validated 5-bromo substitution. Its non-cytotoxic profile on HEK293 cells (CC50 > 60 µM) supports its use in cell-based antiviral assays without confounding cytotoxicity [2]. The DTT-sensitivity of 3CLpro inhibition also makes this compound useful for discriminating covalent from non-covalent inhibition mechanisms in assay development [2].

Antiplasmodial Enantiomeric Specificity Control for D-Amino Acid IGA Screening Cascades

Given the consistent D > L potency pattern across all amino acid IGAs tested against P. falciparum (D-Arg > L-Arg, D-Trp > L-Trp, D-Tyr > L-Tyr), the L-phenylalanine IGA provides the matched low-activity control essential for validating that observed antiplasmodial activity is stereospecific rather than arising from non-specific membrane effects or assay interference [2]. Its documented lack of HEK293 cytotoxicity up to 60 µM further supports its inclusion as a specificity control in medium-throughput antiplasmodial screening [2].

IGA Pharmacophore Mapping – Amino Acid Side Chain Steric Tolerance Studies

The approximately 10.6-fold BzR affinity reduction observed when replacing alanine with phenylalanine (5-H series, D-enantiomer esters) quantifies the steric penalty imposed by the larger benzyl side chain [1]. This compound, as the L-phenylalanine variant, enables systematic exploration of whether the steric penalty is enantiomer-dependent and whether it correlates with altered GABA ratio (functional efficacy) or BzR subtype selectivity (α1β2γ2 vs α3β2γ2 vs α5β3γ2) [1][3]. Such studies directly inform the design of subtype-selective IGAs by defining the steric boundaries of each BzR isoform's lipophilic pocket [3].

Quote Request

Request a Quote for (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.